CypK

Antibody-Drug Conjugates Bioorthogonal Chemistry Site-Specific Conjugation

Site-specific ADC manufacturing often struggles with slow conjugation kinetics and low expression yields. CypK (N-Cyclopropene-L-Lysine) eliminates these bottlenecks with a minimal cyclopropene handle that enables rapid IEDDA reaction (2-3 h), high antibody titers (22-31 mg/L in CHO-S), and efficient payload loading (DAR >1.9). • Conjugation time: ≤3 h (vs. >60 h for pAcF). • Serum linker stability: >5 days at 37°C. • Bulk quantities available for process scale-up.

Molecular Formula C12H20N2O4
Molecular Weight 256.30 g/mol
Cat. No. B10856885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCypK
Molecular FormulaC12H20N2O4
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCC1=CC1COC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C12H20N2O4/c1-8-6-9(8)7-18-12(17)14-5-3-2-4-10(13)11(15)16/h6,9-10H,2-5,7,13H2,1H3,(H,14,17)(H,15,16)/t9?,10-/m0/s1
InChIKeyYMBQDEOCKOLCJG-AXDSSHIGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CypK for Bioorthogonal ADC Development


N-epsilon-(((2-methylcycloprop-2-en-1-yl)methoxy)carbonyl)-L-lysine, also known as CypK or N-Cyclopropene-L-Lysine (CAS: 1610703-09-7), is a non-canonical amino acid (ncAA) derived from L-lysine . Its key feature is a 1,3-disubstituted cyclopropene moiety, which functions as a minimal bioorthogonal handle [1]. This allows for site-specific incorporation into proteins, notably antibodies, via genetic code expansion using an orthogonal pyrrolysyl-tRNA synthetase/tRNA pair, and subsequent rapid conjugation with tetrazine-bearing payloads through an inverse-electron-demand Diels-Alder (IEDDA) reaction [2].

Why CypK Outperforms Other ncAAs in ADC Development


Generic substitution of CypK with other bioorthogonal non-canonical amino acids (ncAAs) in antibody-drug conjugate (ADC) production is not feasible due to significant, quantifiable differences in performance [1]. Earlier ncAAs like p-acetylphenylalanine (pAcF) require low pH (4.5) and extremely long reaction times (>60 h), while azide-containing ncAAs (e.g., AzK) are susceptible to intracellular reduction and their copper-catalyzed click reactions can cause oxidative damage [2]. Conversely, larger strained alkenes like trans-cyclooctene (TCO) or bicyclononyne (BCN) lead to very low antibody expression yields (0.5 mg/L) and increased hydrophobicity, which can promote aggregation and negatively impact pharmacokinetics [2]. CypK was specifically engineered to overcome these liabilities, offering a balanced profile of high expression, rapid conjugation, and minimal structural perturbation [3].

CypK vs. Alternatives: Quantitative Evidence


Conjugation Rate: CypK vs. Ketone-Based Handles

The IEDDA cycloaddition between trastuzumab(CypK)2 and a tetrazine-vcMMAE payload is complete within 3 hours at 25 °C, a stark contrast to the >60 hours required for conjugation via p-acetylphenylalanine (pAcF) [1]. This rate difference is rooted in CypK's second-order rate constant (k₂) in the range of 10²-10³ M⁻¹s⁻¹ with tetrazines, whereas ketone-based conjugations are inherently slower and require acidic pH [2].

Antibody-Drug Conjugates Bioorthogonal Chemistry Site-Specific Conjugation

Expression Yield: CypK vs. TCO/BCN Systems

Expression systems for antibodies containing CypK achieve yields of 22±2 mg/L in transient Expi293 cells and 31±2 mg/L in stable CHO-S cells, which are 67% and 75-80% of the wild-type antibody yield, respectively [1]. In contrast, systems encoding larger handles like trans-cyclooctene (TCO) or bicyclononyne (BCN) in antibodies have been reported to yield only 0.5 mg/L [2]. The minimal size and low hydrophobicity of CypK contribute to its superior compatibility with cellular translation machinery.

Protein Expression Biomanufacturing Genetic Code Expansion

Dihydropyridazine Linker Serum Stability

The dihydropyridazine linkage formed upon IEDDA conjugation between CypK and tetrazines is exceptionally stable. In a serum stability assay, a fluorescent payload (TAMRA) remained attached to the trastuzumab(CypK)2 immunoconjugate for greater than five days at 37°C in human serum and plasma [1]. This high stability is critical for ensuring the ADC remains intact in circulation until it reaches its target, minimizing premature payload release and associated systemic toxicity.

ADC Stability Pharmacokinetics Linker Technology

Efficient Conjugation with Low Toxin Excess

Conjugation of tetrazine-bearing payloads to trastuzumab(CypK)2 is highly efficient. A drug-to-antibody ratio (DAR) of >1.9 was achieved using either 5 equivalents of toxin (reaction complete in 3h) or even with a lower, more cost-effective stoichiometry of just 2 equivalents, which yielded a completely modified product in 20 hours [1]. This efficiency is a direct advantage over many existing ncAA technologies, which often require large excesses of expensive drug payloads to drive conjugation to completion.

Drug-to-Antibody Ratio (DAR) Conjugation Efficiency ADC Manufacturing

CypK Applications in Research and Industry


Scalable Site-Specific ADC Manufacturing

CypK is the optimal choice for developing a robust and scalable ADC manufacturing platform. The combination of high antibody expression yields (22-31 mg/L) [1], fast conjugation kinetics (3 hours) [1], and efficient payload incorporation (DAR >1.9 with low equivalents) [1] directly addresses the key bottlenecks of cost, time, and yield that have limited previous site-specific ADC technologies. The established stable CHO-S cell line provides a clear path to industrial production [1].

ADCs with Enhanced Safety Profiles

For researchers aiming to maximize the therapeutic index of ADCs, CypK offers a validated route to homogeneous, site-specific conjugates. The resulting dihydropyridazine linkage demonstrates exceptional stability in human serum (>5 days at 37°C) [1], minimizing systemic toxicity from premature payload release. This stability is a critical parameter for the development of safer and more effective cancer therapies [1].

Fluorescent Labeling for Bioimaging and Diagnostics

CypK is an excellent tool for creating precise fluorescent probes for in vitro and in vivo imaging. The rapid IEDDA reaction with tetrazine-fluorophores (e.g., TAMRA) can achieve a DAR >1.9 in just 2 hours [1]. This method provides a clean, efficient alternative to traditional labeling chemistries, enabling the generation of highly defined reagents for studying protein dynamics, localization, and diagnostic applications [2].

SORT-E Proteome Tagging and Enrichment

CypK is a core component of the SORT-E (Stochastic Orthogonal Recoding of Translation with Enrichment) system for proteome-wide analysis [3]. In this method, CypK is incorporated substoichiometrically into the proteome and used as a unique chemical handle to capture and enrich tagged proteins. This enables the selective identification and quantification of newly synthesized proteins or proteins from specific cell populations, a powerful tool for systems biology and drug target discovery [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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